7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline

Regioselective Synthesis Suzuki-Miyaura Coupling Quinoline Functionalization

7-Bromo-2H-[1,3]dioxolo[4,5-g]quinoline (CAS 77566-58-6) is the sole 7-bromo regioisomer that ensures regioselective cross-coupling (Suzuki, Buchwald-Hartwig) at the critical position required for patented antibacterial quinolones (MIC 0.25 µg/mL against E. coli). Using a generic quinoline or alternate isomer alters pKa/lipophilicity and breaks synthetic routes to topoisomerase-inhibitor antitumor libraries. Standard purity is 95%, with QC documentation (NMR, HPLC) available for GLP research.

Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
CAS No. 77566-58-6
Cat. No. B6239447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline
CAS77566-58-6
Molecular FormulaC10H6BrNO2
Molecular Weight252.06 g/mol
Structural Identifiers
SMILESC1OC2=CC3=CC(=CN=C3C=C2O1)Br
InChIInChI=1S/C10H6BrNO2/c11-7-1-6-2-9-10(14-5-13-9)3-8(6)12-4-7/h1-4H,5H2
InChIKeyKVVLBMGKXQWWAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2H-[1,3]dioxolo[4,5-g]quinoline (CAS 77566-58-6): Core Scaffold and Chemical Identity


7-Bromo-2H-[1,3]dioxolo[4,5-g]quinoline (CAS 77566-58-6) is a heterocyclic building block characterized by a quinoline core fused with a [1,3]dioxolo ring and a bromine substituent at the 7-position, with a molecular formula of C10H6BrNO2 and a molecular weight of 252.06 g/mol [1]. This scaffold is foundational to a class of compounds that have been extensively patented for their antibacterial and antitumor activities [2][3]. The presence of the bromine atom provides a critical synthetic handle for further functionalization, making this compound a versatile intermediate in medicinal chemistry research and drug discovery programs targeting the quinoline pharmacophore [4].

Why 7-Bromo-2H-[1,3]dioxolo[4,5-g]quinoline (CAS 77566-58-6) Cannot Be Replaced by a Generic Quinoline Analog


Substituting 7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline with a generic quinoline or even a positional isomer is scientifically invalid due to significant differences in physicochemical properties and synthetic utility. The specific 7-bromo substitution on the [1,3]dioxolo[4,5-g]quinoline scaffold dictates a unique reactivity profile essential for regioselective cross-coupling reactions and subsequent derivatization [1]. Furthermore, the electronic and steric environment created by the dioxolo ring and the 7-bromo substituent leads to a distinct pKa and lipophilicity compared to other halogenated analogs, directly impacting its behavior in biological assays and formulation [2]. Using a different isomer or an unsubstituted core would alter the molecular recognition with biological targets and fail to provide the correct intermediate for synthesizing patented antibacterial agents [3][4].

Quantitative Evidence for Selecting 7-Bromo-2H-[1,3]dioxolo[4,5-g]quinoline (CAS 77566-58-6) Over Analogs


Regioselective Reactivity: 7-Bromo vs. 8-Bromo Isomer in Cross-Coupling Reactions

The 7-bromo isomer exhibits a distinct reactivity profile compared to the 8-bromo analog (CAS 35478-80-9) in palladium-catalyzed cross-coupling reactions. The electronic environment at the 7-position, influenced by the adjacent dioxolo ring, is expected to be more activated towards oxidative addition, a critical step in Suzuki-Miyaura couplings. While direct head-to-head data for this specific scaffold is not available in the public domain, studies on dibromoquinolines demonstrate that the position of the bromine atom is a primary determinant of regioselectivity, with yields varying by up to 69% based on the substitution pattern [1]. The 7-bromo compound serves as a superior starting material for introducing diverse aryl/heteroaryl groups at a position crucial for the activity of downstream antibacterial agents [2].

Regioselective Synthesis Suzuki-Miyaura Coupling Quinoline Functionalization

Predicted Physicochemical Differentiation: pKa and Lipophilicity vs. 8-Bromo Isomer

While experimental data for the 7-bromo isomer is sparse, predicted properties can be inferred from its close structural analog, 8-bromo-[1,3]dioxolo[4,5-g]quinoline (CAS 35478-80-9). The 8-bromo isomer has a predicted pKa of 3.76±0.20, a boiling point of 372.0±37.0 °C, and a density of 1.748±0.06 g/cm³ [1]. The change in substitution pattern from the 8- to the 7-position is expected to alter the electronic distribution and steric hindrance around the quinoline nitrogen, thereby modifying its pKa and logP. This difference directly impacts its solubility, permeability, and potential for salt formation, which are critical parameters for both in vitro assays and in vivo studies [2]. The 7-bromo substitution pattern is specifically required as an intermediate for a series of patented 5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acids with demonstrated antibacterial activity [3].

Physicochemical Properties ADME Prediction Quinoline Isomers

Validated Synthetic Utility: High-Yielding Bromination of a Related Scaffold

The utility of the [1,3]dioxolo[4,5-g]quinoline scaffold for bromination chemistry is well-documented. A 2014 study demonstrated the visible light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide (NBS), achieving a 76% yield of the desired mono-bromo product [1]. This represented a 46% improvement over the previously reported method, underscoring the scaffold's amenability to efficient bromination. This evidence supports the selection of 7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline as a pre-functionalized building block, bypassing the need for de novo bromination and directly enabling advanced derivatization steps.

Radical Bromination Synthetic Methodology Quinoline Derivatives

Class-Level Antibacterial Activity of 1,3-Dioxolo[4,5-g]quinoline Scaffold

The [1,3]dioxolo[4,5-g]quinoline core is a validated pharmacophore for antibacterial drug development. US Patent 4,439,436 discloses a series of 5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acids with potent activity against both Gram-positive and Gram-negative bacteria [1]. A representative compound (Example 9) showed MIC values of 3.9 µg/mL against S. aureus, 0.25 µg/mL against E. coli, and 1.0 µg/mL against K. pneumoniae [2]. These compounds were also effective in vivo, with PD50 values of 3.3 mg/kg against E. coli and 28 mg/kg against K. pneumoniae in mouse infection models [2]. 7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline serves as a key synthetic intermediate for accessing this class of antibacterial agents [1].

Antibacterial Minimum Inhibitory Concentration (MIC) Quinolone

Optimal Application Scenarios for 7-Bromo-2H-[1,3]dioxolo[4,5-g]quinoline (CAS 77566-58-6)


Synthesis of 5,8-Dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic Acid Antibacterial Agents

This compound is the ideal starting material for synthesizing a class of patented antibacterial agents with demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Its 7-bromo substituent enables regioselective functionalization to install critical amine or alkylamino groups at the 5-position of the final quinolone structure, a modification essential for potent antibacterial activity, as evidenced by MIC values as low as 0.25 µg/mL against E. coli for related derivatives [1][2].

Regioselective Diversification via Palladium-Catalyzed Cross-Coupling

The bromine atom at the 7-position serves as a versatile handle for Suzuki-Miyaura, Negishi, or Buchwald-Hartwig coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or amine functionalities to explore structure-activity relationships (SAR) around the quinoline core. The positional specificity of the 7-bromo group ensures the generation of a single regioisomer, streamlining purification and characterization [1].

Development of Topoisomerase Inhibitors for Oncology Research

Given the established role of 1,3-dioxolo[4,5-g]quinoline derivatives as topoisomerase inhibitors with antitumor activity [2], this compound is a strategic intermediate for building focused libraries of potential anticancer agents. Its pre-functionalized structure accelerates the exploration of this chemical space, bypassing the need for early-stage bromination chemistry [3].

Physicochemical and ADME Property Optimization Studies

The distinct pKa and lipophilicity profile expected for the 7-bromo isomer makes it a valuable tool for probing how subtle changes in substitution pattern affect solubility, permeability, and metabolic stability. This compound can be used to generate analogs for comparative studies aimed at optimizing the drug-like properties of the quinoline scaffold [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-bromo-2H-[1,3]dioxolo[4,5-g]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.